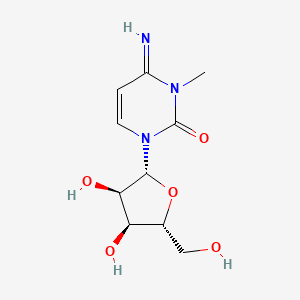
6-(Aminomethyl)piperidin-2-on-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Aminomethyl)piperidin-2-one hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O and its molecular weight is 164.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Aminomethyl)piperidin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Aminomethyl)piperidin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und -synthese
Piperidinderivate, einschließlich 6-(Aminomethyl)piperidin-2-on-Hydrochlorid, gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Arzneimitteln . Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in mehr als zwanzig Klassen von Pharmazeutika sowie in Alkaloiden vorhanden .
Anwendungen in der Krebstherapie
Piperidinderivate werden auf verschiedene Weise als Antikrebsmittel eingesetzt . Verbindungen mit Piperidin-Rest zeigen eine Vielzahl biologischer Aktivitäten .
Antivirene Anwendungen
Es wurde festgestellt, dass Piperidin-basierte Verbindungen antivirale Eigenschaften haben . Sie werden bei der Entwicklung von Medikamenten zur Bekämpfung verschiedener Viruserkrankungen eingesetzt .
Antimalaria-Anwendungen
Piperidinderivate werden auch bei der Entwicklung von Antimalariamitteln eingesetzt . Sie haben vielversprechende Ergebnisse beim Hemmen des Wachstums von Malariaparasiten gezeigt .
Antimikrobielle und Antimykotische Anwendungen
Es wurde festgestellt, dass Piperidinderivate antimikrobielle und antimykotische Eigenschaften haben . Sie werden bei der Entwicklung von Medikamenten zur Bekämpfung verschiedener mikrobieller und Pilzinfektionen eingesetzt .
Entzündungshemmende und Schmerzstillende Anwendungen
Piperidinderivate werden als entzündungshemmende und schmerzstillende Mittel eingesetzt . Sie haben vielversprechende Ergebnisse bei der Reduzierung von Entzündungen und der Schmerzlinderung gezeigt .
Dies sind nur einige der vielen Anwendungen von this compound in der wissenschaftlichen Forschung. Es ist ein vielseitiges Material, das aufgrund seiner einzigartigen Eigenschaften und Struktur ein immenses Potenzial für verschiedene Anwendungen bietet.
Wirkmechanismus
Target of Action
It’s known that piperidine derivatives, which include 6-(aminomethyl)piperidin-2-one hydrochloride, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s suggested that reactions involving piperidine derivatives may proceed through an outer-sphere dissociative mechanism, which is known for this type of hydrogenation . The reactant undergoes a series of successive protonations, and the product configuration is determined by the stereoselective enamine protonation .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemische Analyse
Biochemical Properties
6-(Aminomethyl)piperidin-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with certain muscarinic receptor antagonists and selective 5-HT5A receptor antagonists . These interactions are crucial for its role in modulating biochemical pathways and influencing cellular responses.
Cellular Effects
The effects of 6-(Aminomethyl)piperidin-2-one hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain enzymes involved in cellular metabolism, thereby altering the metabolic flux and levels of metabolites . Additionally, it can impact cell signaling pathways, leading to changes in gene expression and cellular responses .
Molecular Mechanism
At the molecular level, 6-(Aminomethyl)piperidin-2-one hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to interact with certain enzymes involved in metabolic pathways, thereby modulating their activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Aminomethyl)piperidin-2-one hydrochloride can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular function and metabolic processes .
Dosage Effects in Animal Models
The effects of 6-(Aminomethyl)piperidin-2-one hydrochloride vary with different dosages in animal models. At low doses, it can modulate biochemical pathways and cellular responses without causing significant toxicity . At high doses, it can lead to toxic or adverse effects, including alterations in cellular metabolism and function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm .
Metabolic Pathways
6-(Aminomethyl)piperidin-2-one hydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and levels of metabolites . For instance, it has been found to modulate the activity of enzymes involved in the synthesis and degradation of certain biomolecules, thereby affecting their levels and activity . These interactions are crucial for its role in regulating metabolic processes and maintaining cellular homeostasis .
Transport and Distribution
The transport and distribution of 6-(Aminomethyl)piperidin-2-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments . For instance, it can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues and organs . This distribution is crucial for its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 6-(Aminomethyl)piperidin-2-one hydrochloride is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it exerts its biochemical effects . For instance, it can be localized to the mitochondria, where it influences metabolic processes and energy production . This localization is crucial for its role in regulating cellular function and maintaining homeostasis .
Eigenschaften
IUPAC Name |
6-(aminomethyl)piperidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-4-5-2-1-3-6(9)8-5;/h5H,1-4,7H2,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJYYNNDVQJTDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














